molecular formula C5HCl2NOS B6202773 2,5-dichloro-3-isocyanatothiophene CAS No. 307990-43-8

2,5-dichloro-3-isocyanatothiophene

Cat. No.: B6202773
CAS No.: 307990-43-8
M. Wt: 194.04 g/mol
InChI Key: IITWOBQKKKVQQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dichlorothiophene with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds under controlled temperature and pressure conditions to yield 2,5-dichloro-3-isocyanatothiophene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-3-isocyanatothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-3-isocyanatothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines to form urea derivatives, which can further interact with biological targets. The chlorine atoms can also participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-3-isocyanatothiophene is unique due to the presence of both chlorine atoms and an isocyanate group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

307990-43-8

Molecular Formula

C5HCl2NOS

Molecular Weight

194.04 g/mol

IUPAC Name

2,5-dichloro-3-isocyanatothiophene

InChI

InChI=1S/C5HCl2NOS/c6-4-1-3(8-2-9)5(7)10-4/h1H

InChI Key

IITWOBQKKKVQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1N=C=O)Cl)Cl

Purity

95

Origin of Product

United States

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